molecular formula C6H2BrCl2F B075593 1-Bromo-2,4-dichloro-5-fluorobenzene CAS No. 1481-63-6

1-Bromo-2,4-dichloro-5-fluorobenzene

Cat. No.: B075593
CAS No.: 1481-63-6
M. Wt: 243.88 g/mol
InChI Key: HNCWLJLWAVCZDM-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-5-fluorobenzene is an aromatic compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

1-Bromo-2,4-dichloro-5-fluorobenzene is an organic compound that is primarily used in organic synthesis reactions as a reagent or intermediate . The primary targets of this compound are the reactants in these synthesis reactions.

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, it can undergo lithiation exclusively at the position having two adjacent halogen substituents . The exact mode of action depends on the specific reaction conditions and the other reactants present.

Pharmacokinetics

It is also expected to have low GI absorption and to be a CYP1A2 and CYP2C9 inhibitor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a sealed container in a dry room . High temperatures and fire sources should be avoided to prevent combustion or explosion accidents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichloro-5-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 2,4-dichloro-5-fluoroaniline, followed by diazotization and subsequent reduction . The reaction conditions typically require the use of bromine and a Lewis acid catalyst such as aluminum chloride or ferric bromide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dichloro-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,4-dichloro-5-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in specific positions allows for selective reactions and applications in various fields .

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-6(10)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCWLJLWAVCZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472914
Record name 1-Bromo-2,4-dichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-63-6
Record name 1-Bromo-2,4-dichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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